molecular formula C13H26ClN B1369504 2-(2-Cyclohexylethyl)piperidine hydrochloride CAS No. 60601-60-7

2-(2-Cyclohexylethyl)piperidine hydrochloride

Cat. No. B1369504
CAS RN: 60601-60-7
M. Wt: 231.8 g/mol
InChI Key: VCROXSLBLDVPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Cyclohexylethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H26ClN. It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

Piperidine, the core structure in “2-(2-Cyclohexylethyl)piperidine hydrochloride”, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis of Medicinal Compounds

2-(2-Cyclohexylethyl)piperidine hydrochloride: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common structural motif in many pharmaceuticals, serving as a building block for drugs due to its ability to interact with biological targets . The cyclohexyl group attached to the piperidine nitrogen can enhance lipophilicity, potentially improving drug absorption and distribution.

Anticancer Agent Development

Piperidine derivatives, including those with a cyclohexylethyl substitution, have shown promise as anticancer agents. They can interfere with crucial signaling pathways in cancer cells, such as STAT-3, NF-κB, and PI3k/Akt, leading to cell cycle arrest and apoptosis . This makes them potential candidates for the development of novel chemotherapy drugs.

properties

IUPAC Name

2-(2-cyclohexylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCROXSLBLDVPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607775
Record name 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexylethyl)piperidine hydrochloride

CAS RN

60601-60-7
Record name 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.